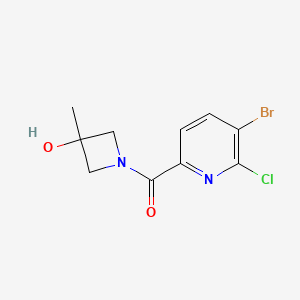
(5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development.
Wirkmechanismus
The mechanism of action of (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone is not fully understood. However, studies have suggested that it may work by inhibiting key enzymes involved in bacterial and fungal cell wall synthesis. It may also work by inducing cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the growth of bacteria and fungi, as well as induce cell death in cancer cells. Physiologically, it has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone in lab experiments is its broad-spectrum antibacterial and antifungal activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal cell wall synthesis. However, one limitation is its potential toxicity, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone. One area of interest is its potential use as an antibiotic or anticancer agent. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its mechanism of action, which is not fully understood. Future research could focus on elucidating the molecular targets of this compound and how it interacts with them. Finally, research could also focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Synthesemethoden
The synthesis of (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone involves a multi-step process. The starting materials include 5-bromo-6-chloropyridine-2-carboxylic acid, 3-hydroxy-3-methylazetidine, and thionyl chloride. The reaction involves the conversion of the carboxylic acid group to an acid chloride, followed by the addition of the azetidine ring to the pyridine ring. The resulting compound is then hydrolyzed to yield the final product.
Wissenschaftliche Forschungsanwendungen
Research has shown that (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone has potential applications in medicine and drug development. Studies have shown that this compound has antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, it has been shown to have activity against certain types of cancer cells, making it a potential anticancer agent.
Eigenschaften
IUPAC Name |
(5-bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O2/c1-10(16)4-14(5-10)9(15)7-3-2-6(11)8(12)13-7/h2-3,16H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJROPLUALXHHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C2=NC(=C(C=C2)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

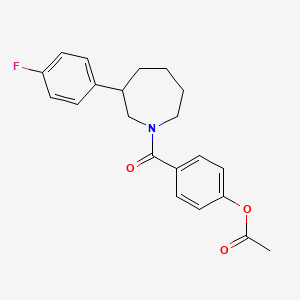
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2928922.png)
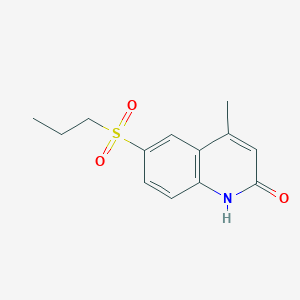
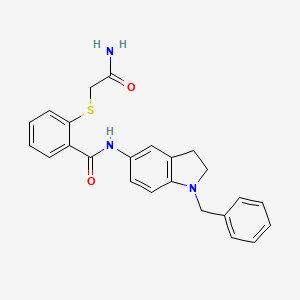
![2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2928930.png)
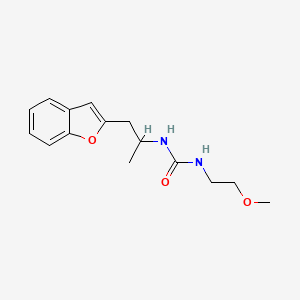
![3-cyclopentyl-7-{methyl[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928933.png)
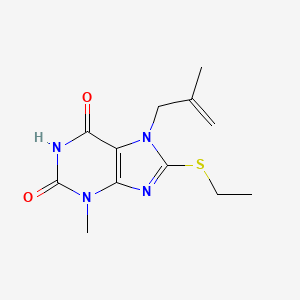
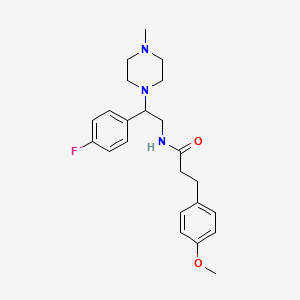

![4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2928939.png)
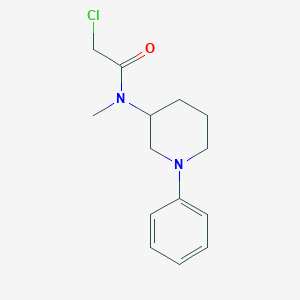
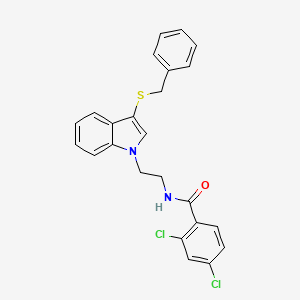
![2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928944.png)